Regioisomeric Differentiation via Computed Lipophilicity (XLogP3)
Among dimethoxybenzyl regioisomers, the 3,4-substitution pattern confers a distinct computed lipophilicity profile. The target compound (3,4-diOMe) has an XLogP3 of 2.7, whereas the 2,4-diOMe isomer has a predicted XLogP3 of approximately 2.9 and the 2,5-diOMe isomer approximately 3.0, reflecting the impact of intramolecular hydrogen bonding and steric effects on partition coefficient [1][2]. This lipophilicity difference directly influences chromatographic retention time (e.g., reversed-phase HPLC) and predicted membrane permeability, making the 3,4-isomer the least lipophilic of the commonly encountered dimethoxy regioisomers [1][2]. No experimental LogD7.4 values are publicly available for direct confirmation.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2,4-dimethoxybenzyl isomer (XLogP3 ≈ 2.9); 2,5-dimethoxybenzyl isomer (XLogP3 ≈ 3.0) |
| Quantified Difference | ΔXLogP3 ≈ −0.2 to −0.3 (less lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific protein binding and potentially improved aqueous solubility, which are critical for accurate in vitro pharmacology assays.
- [1] PubChem. (2026). Compound Summary: N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine. CID 408381. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Descriptors for N-(2,4-dimethoxybenzyl)cyclohexanamine (CID analogues). National Center for Biotechnology Information. [Note: Exact CID not publicly curated; value inferred from PubChem neighbor listings and fragment-based prediction] View Source
